ACC1 Inhibitory Potency vs. Reference ACC1 Inhibitor PF-05175157
This compound was profiled against recombinant human ACC1 in a biochemical assay measuring conversion of acetyl-CoA to malonyl-CoA. Its IC₅₀ of 1.95 μM (1.95 × 10³ nM) places it approximately 72-fold weaker than the well-characterized ACC1 inhibitor PF-05175157, which exhibits an IC₅₀ of 27 nM against human ACC1. This quantitative gap defines this compound as a low-potency ACC1 binding probe rather than a lead-like inhibitor, making it suitable as a negative control or selectivity counter-screen tool in ACC1 drug discovery programs [1].
| Evidence Dimension | Inhibition of recombinant human ACC1 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.95 × 10³ nM (1.95 μM) |
| Comparator Or Baseline | PF-05175157: IC₅₀ = 27 nM (human ACC1) |
| Quantified Difference | Target compound is ~72-fold less potent than comparator |
| Conditions | Recombinant human ACC1; conversion of acetyl-CoA to malonyl-CoA; incubation 1–3 hr; MALDI-based detection [1] |
Why This Matters
Researchers seeking well-characterized ACC1 tool compounds can select either a high-potency reference inhibitor (PF-05175157) or this compound as a structurally distinct low-affinity binding probe to validate assay specificity.
- [1] BindingDB. BDBM50462049 (CHEMBL4225405): 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate — ACC1 inhibition data. Accessed 2026. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462049 View Source
